N-(Piperidin-3-yl)thiophene-3-carboxamide hydrochloride
CAS No.: 1185312-18-8
Cat. No.: VC3256309
Molecular Formula: C10H15ClN2OS
Molecular Weight: 246.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185312-18-8 |
|---|---|
| Molecular Formula | C10H15ClN2OS |
| Molecular Weight | 246.76 g/mol |
| IUPAC Name | N-piperidin-3-ylthiophene-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C10H14N2OS.ClH/c13-10(8-3-5-14-7-8)12-9-2-1-4-11-6-9;/h3,5,7,9,11H,1-2,4,6H2,(H,12,13);1H |
| Standard InChI Key | WWOBRGKHYVJMGE-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)NC(=O)C2=CSC=C2.Cl |
| Canonical SMILES | C1CC(CNC1)NC(=O)C2=CSC=C2.Cl |
Introduction
Chemical Properties and Structure
Molecular Information
N-(Piperidin-3-yl)thiophene-3-carboxamide hydrochloride is identified by CAS number 1185312-18-8 and PubChem CID 45787134. This compound has a molecular weight of 246.76 g/mol and a molecular formula of C10H15ClN2OS. The table below summarizes the key chemical identifiers and properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 1185312-18-8 |
| IUPAC Name | N-piperidin-3-ylthiophene-3-carboxamide;hydrochloride |
| Molecular Formula | C10H15ClN2OS |
| Molecular Weight | 246.76 g/mol |
| InChI | InChI=1S/C10H14N2OS.ClH/c13-10(8-3-5-14-7-8)12-9-2-1-4-11-6-9;/h3,5,7,9,11H,1-2,4,6H2,(H,12,13);1H |
| InChIKey | WWOBRGKHYVJMGE-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)NC(=O)C2=CSC=C2.Cl |
Structural Analysis
The compound consists of two main structural components: a thiophene ring and a piperidine ring connected via an amide bond. The thiophene component is a five-membered aromatic heterocycle containing a sulfur atom, while the piperidine component is a six-membered saturated heterocycle containing a nitrogen atom.
In terms of conformational properties, the thiophene ring typically maintains a planar configuration due to its aromatic nature. The piperidine ring, being a saturated heterocycle, commonly adopts a chair conformation, similar to other related structures. The amide bond connecting these two moieties introduces rigidity to the structure and provides a potential hydrogen-bonding site.
The compound exists as a hydrochloride salt, where the chloride ion forms an ionic bond with the protonated nitrogen of the piperidine ring. This salt formation generally enhances water solubility compared to the free base form, which is an important consideration for pharmaceutical applications.
Current Research Status
The research status of N-(Piperidin-3-yl)thiophene-3-carboxamide hydrochloride appears to be primarily at the preclinical stage. The compound is currently designated for research use only, with explicit restrictions against human or veterinary applications. This designation indicates that the compound is in the early stages of investigation, with insufficient data regarding safety and efficacy for therapeutic use.
The compound's structural features—combining a thiophene ring with a piperidine moiety through an amide linkage—provide a scaffold that could be optimized for various biological targets. Further research might explore structure-activity relationships and pharmacokinetic properties to enhance therapeutic potential.
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